molecular formula C10H12ClN B2848783 [2-(4-Chlorophenyl)cyclopropyl]methylamine CAS No. 1226195-39-6

[2-(4-Chlorophenyl)cyclopropyl]methylamine

Cat. No.: B2848783
CAS No.: 1226195-39-6
M. Wt: 181.66
InChI Key: DIYMKPLIASICGD-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)cyclopropyl]methylamine: is an organic compound characterized by a cyclopropyl ring attached to a methylamine group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chlorophenyl)cyclopropyl]methylamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 4-chlorobenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative, which is then treated with methylamine under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(4-Chlorophenyl)cyclopropyl]methylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [2-(4-Chlorophenyl)cyclopropyl]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing amines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may impart unique pharmacological properties, making it a candidate for drug discovery and development.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenyl)cyclopropyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and the 4-chlorophenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    [2-(4-Bromophenyl)cyclopropyl]methylamine: Similar structure with a bromine atom instead of chlorine.

    [2-(4-Fluorophenyl)cyclopropyl]methylamine: Similar structure with a fluorine atom instead of chlorine.

    [2-(4-Methylphenyl)cyclopropyl]methylamine: Similar structure with a methyl group instead of chlorine.

Uniqueness: The presence of the 4-chlorophenyl group in [2-(4-Chlorophenyl)cyclopropyl]methylamine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

[2-(4-chlorophenyl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYMKPLIASICGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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